N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
Benzofuran derivatives can be synthesized from various starting compounds. For example, one method involves the reaction of acrolein and dry chlorine, and subsequently isobutylene . Another method involves the reaction of 1-(3-amino-1-benzofurane-2-yl) ethanone with methacryloyl chloride .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular geometry and vibration assignments of benzofuran derivatives can be calculated using various methods .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures. For example, some benzofuran derivatives are insoluble in water .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives, highlighting their potential in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Heavy Metal Sensing
- Research by Sheikh et al. (2016) explores the synthesis of bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), to develop sensors for heavy metals like Co2+ ions. These compounds were used to fabricate glassy carbon electrodes, showing high sensitivity and stability, making them effective for detecting toxic pollutants in environmental and healthcare fields (Sheikh, Arshad, Rahman, Asiri, & Alam, 2016).
Antimicrobial and Antituberculosis Properties
- Ghorab et al. (2017) synthesized N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides and found that some compounds exhibited significant activity against Mycobacterium tuberculosis, indicating potential use in antituberculosis therapy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Pharmaceutical Development
- Bourgery et al. (1981) synthesized various benzofuran derivatives, including 5-aminobenzofuran derivatives, and evaluated their antiarrhythmic activity, suggesting their potential in developing new pharmaceuticals (Bourgery, Dostert, Lacour, Langlois, Pourrias, & Tisne-Versailles, 1981).
Corrosion Inhibition
- Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide. The study suggests the use of these compounds in protecting metals from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with enhanced biological activities and improved safety profiles .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-23-14-8-9-16(24-2)19(11-14)27(21,22)20-12-18(25-3)17-10-13-6-4-5-7-15(13)26-17/h4-11,18,20H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGQRGXTOJADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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